molecular formula C13H14N2 B2937148 1-Phenyl-2-(pyridin-2-yl)ethanamine CAS No. 61890-25-3

1-Phenyl-2-(pyridin-2-yl)ethanamine

Cat. No.: B2937148
CAS No.: 61890-25-3
M. Wt: 198.269
InChI Key: FWUQWDCOOWEXRY-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-2-yl)ethanamine is an organic compound with the molecular formula C13H14N2. It is characterized by a phenyl group attached to an ethanamine chain, which is further connected to a pyridin-2-yl group.

Mechanism of Action

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability. Its pKa value of 8.29 indicates that it is a weak base, which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature is recommended to be at -20°C , suggesting that it may degrade at higher temperatures. Furthermore, its solubility in DMSO indicates that it may be more effective in certain solvents compared to others.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(pyridin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with phenylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(pyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2-(pyridin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-(pyridin-2-yl)ethanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridinyl group can significantly affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

1-phenyl-2-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQWDCOOWEXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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